molecular formula C12H18N2O B1602576 2-[(1-Methylpiperidin-4-yl)oxy]aniline CAS No. 869943-62-4

2-[(1-Methylpiperidin-4-yl)oxy]aniline

Cat. No.: B1602576
CAS No.: 869943-62-4
M. Wt: 206.28 g/mol
InChI Key: BSAURXAWMKQULY-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)oxy]aniline (: 869943-62-4) is a chemical compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. This aniline derivative serves as a versatile and valuable building block in scientific research, particularly in medicinal chemistry and drug discovery. Its structure features a primary aniline group attached to a 1-methylpiperidin-4-yl ring system via an oxygen ether bridge, providing a unique three-dimensional architecture that influences its reactivity and potential for molecular interactions . The primary application of this compound is as a key synthetic intermediate. Researchers utilize it to construct more complex molecules, often employing the aniline moiety for further functionalization. A common synthetic route to access this compound involves a nucleophilic aromatic substitution (S N Ar) reaction between 1-methylpiperidin-4-ol and an activated ortho-halonitrobenzene, such as 2-fluoronitrobenzene, followed by the reduction of the resulting nitro intermediate to the final aniline . The reduction step can be efficiently accomplished through methods like catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst . This multi-step synthesis highlights the compound's role as a precursor in complex chemical synthesis. Proper handling is essential, and safety data indicates warnings for hazards including skin and eye irritation (H315-H319) and specific target organ toxicity if ingested (H302) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-8-6-10(7-9-14)15-12-5-3-2-4-11(12)13/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAURXAWMKQULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587935
Record name 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-62-4
Record name 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Chemistry of 2 1 Methylpiperidin 4 Yl Oxy Aniline

Strategic Approaches to Aryl-Oxygen-Heterocycle Bond Formation

The crucial ether linkage in the molecule is typically forged by reacting a derivative of 1-methylpiperidin-4-ol (B91101) with an activated nitrobenzene (B124822) species. The two most prominent strategies for this key bond formation are nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) is a widely employed method for constructing the aryl ether bond in compounds like 2-[(1-Methylpiperidin-4-yl)oxy]aniline. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. nih.gov

The synthesis commences with the deprotonation of 1-methylpiperidin-4-ol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide nucleophile. prepchem.com This alkoxide then attacks an ortho-halonitrobenzene, typically 2-fluoronitrobenzene or 2-chloronitrobenzene. The nitro group at the ortho position is essential as it stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the halide leaving group. nih.gov The fluoride (B91410) is generally the most effective leaving group in SNAr reactions of this type. nih.govdoubtnut.com A documented synthesis of a similar structure, 1-methyl-4-ethynyl-4-(2-nitrophenoxy)piperidine, utilizes sodium hydride in dimethyl sulfoxide (B87167) (DMSO) to react the piperidinol with 2-fluoronitrobenzene, yielding the desired ether. prepchem.com A similar procedure reacting 1-methylpiperazine (B117243) with 1-fluoro-4-nitrobenzene (B44160) in the presence of potassium carbonate also proceeds efficiently. chemicalbook.com

Table 1: Representative SNAr Reaction for Precursor Synthesis

Reactant 1 Reactant 2 Base/Solvent Product Reference
1-Methylpiperidin-4-ol 2-Fluoronitrobenzene NaH / DMSO 1-Methyl-4-(2-nitrophenoxy)piperidine prepchem.com
1-Methylpiperazine 1-Fluoro-4-nitrobenzene K2CO3 / DMF 1-Methyl-4-(4-nitrophenyl)piperazine chemicalbook.com

As an alternative to SNAr, transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination and etherification, offer a powerful method for C-O bond formation. While less common for this specific transformation than SNAr, it represents a viable synthetic route. This approach would involve the coupling of 1-methylpiperidin-4-ol with a 2-halonitrobenzene in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent reaction with the alcohol, facilitated by a base, leads to the formation of a palladium alkoxide intermediate. Reductive elimination from this intermediate yields the desired aryl ether product, 1-methyl-4-(2-nitrophenoxy)piperidine, and regenerates the Pd(0) catalyst. While the palladium-catalyzed cross-coupling of nitroarenes has been historically challenging, recent advancements have expanded its scope. nih.gov Efficient palladium-catalyzed reductive Heck couplings have also been utilized to construct complex piperidine (B6355638) rings, demonstrating the versatility of palladium in related syntheses. nih.gov

Table 2: Plausible Palladium-Catalyzed C-O Cross-Coupling Reaction

Reactant 1 Reactant 2 Catalyst System (Example) Product
1-Methylpiperidin-4-ol 2-Chloronitrobenzene Pd2(dba)3, Biarylphosphine Ligand, NaOt-Bu 1-Methyl-4-(2-nitrophenoxy)piperidine

Reduction Strategies for Nitro-Containing Precursor Intermediates

The final and critical step in the synthesis of this compound is the reduction of the nitro group of the intermediate, 1-methyl-4-(2-nitrophenoxy)piperidine. This transformation can be accomplished using several reliable methods, most notably catalytic hydrogenation or chemical reduction with metals.

Catalytic Hydrogenation: This is often the preferred method due to its high efficiency, clean reaction profile, and mild conditions. The reaction is typically carried out by treating the nitro compound with hydrogen gas (H₂) in the presence of a noble metal catalyst. google.com Palladium on carbon (Pd/C) is a commonly used catalyst that chemoselectively reduces the nitro group without affecting other potentially reducible functional groups. mit.edu The process has been shown to proceed through a condensation mechanism where an azo dimer intermediate is formed and then rapidly consumed to yield the primary amine. rsc.org Using catalytic amounts of vanadium compounds in conjunction with the hydrogenation catalyst can almost completely prevent the accumulation of hydroxylamine (B1172632) byproducts. google.com

Chemical Reduction: Classic chemical reduction methods are also highly effective. A common approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. Another established method is the use of tin(II) chloride (SnCl₂) in a solvent such as ethanol (B145695) or ethyl acetate (B1210297).

Table 3: Comparison of Reduction Methods for Nitroarenes

Method Reagents/Catalyst Typical Conditions Advantages Reference
Catalytic Hydrogenation H2, Pd/C or Pt/C Methanol or Ethanol, RT-50°C, 1-50 bar H2 High yield, clean, minimal byproducts, catalyst is recyclable. google.commit.edursc.org
Metal/Acid Reduction Fe, HCl / Acetic Acid Ethanol/Water, Reflux Inexpensive, robust, effective for many substrates.
Tin(II) Chloride Reduction SnCl2·2H2O Ethanol or Ethyl Acetate, Reflux Milder than some metal/acid systems, good for sensitive substrates.

Chemical Reactivity of this compound

The chemical reactivity of this compound is dominated by the functional groups present: a primary aromatic amine and a tertiary aliphatic amine within the piperidine ring.

The molecule offers two primary sites for oxidation. The primary aniline (B41778) group is susceptible to oxidation, as is the tertiary amine of the piperidine moiety.

Oxidation of the Aniline Group: The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can yield dimeric species such as azoxy, azo, and hydrazo compounds. For instance, the oxidation of 2,5-dimethoxy-4-tert-butylaniline with alkaline ferricyanide (B76249) or silver oxide yields the corresponding azobenzene (B91143) derivative. doubtnut.com Stronger oxidizing agents can potentially convert the amine to a nitroso or even a nitro group.

Oxidation of the Piperidine Nitrogen: The tertiary amine in the 1-methylpiperidine (B42303) ring can be readily oxidized to its corresponding N-oxide. A variety of oxidation procedures are known to convert piperidine precursors into N-oxyl radicals, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). researchgate.netresearchgate.net Reagents like hydrogen peroxide can be used for this transformation. researchgate.net Hypervalent iodine reagents have also been used to achieve oxidation at the α-carbon of N-protected piperidines, leading to N-acyliminium ion intermediates. nih.gov

Table 4: Potential Oxidation Products and Relevant Oxidants

Site of Oxidation Product Type Example Oxidant(s) Reference
Aniline Nitrogen Azo Compound Alkaline Ferricyanide, Silver Oxide doubtnut.com
Piperidine Nitrogen N-Oxide Hydrogen Peroxide, m-CPBA researchgate.net
Piperidine Nitrogen N-Oxyl Radical (TEMPO-like) H2O2 with catalyst researchgate.net

While the aniline and ether functionalities are generally stable to further reduction under standard conditions, specific transformations are possible.

Reduction of the Aromatic Ring: While not a typical reaction, the aniline ring can be reduced to a cyclohexylamine (B46788) ring under more forcing catalytic hydrogenation conditions. Studies on the reduction of various alkoxyanilines have shown that rhodium catalysts can be effective for this transformation, though some cleavage of the ether group (hydrogenolysis) can occur. acs.org

Reduction of Oxidized Derivatives: Functional groups introduced during oxidation can be subsequently reduced. For example, if the piperidine nitrogen is oxidized to an N-oxide, it can be reduced back to the tertiary amine using various reducing agents, such as triphenylphosphine (B44618) or catalytic hydrogenation. Similarly, any azo or nitroso derivatives formed from the oxidation of the aniline group can be reduced back to the parent amine using standard nitro-reduction conditions (e.g., H₂/Pd-C, SnCl₂).

Derivatization Strategies for Structural Modification and Functionalization

The primary amino group of this compound serves as a key handle for a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized molecules.

Urea Formation:

Ureas can be readily synthesized from this compound through several methods. A common approach involves the reaction with an isocyanate. quora.com This reaction is typically straightforward and proceeds under mild conditions without the need for a catalyst. Alternatively, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to first activate the aniline, which then reacts with another amine to form an unsymmetrical urea. nih.gov Phosgene or its safer solid equivalent, triphosgene, can also be employed to generate an intermediate isocyanate in situ, which is then trapped by an amine. quora.comnih.gov

Sulfonamide Synthesis:

The amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. quora.comdoubtnut.com This is a widely used and robust method for creating the sulfonamide linkage, which is a key functional group in many pharmaceutical compounds. nih.gov The reaction conditions are generally mild, and a wide variety of sulfonyl chlorides are commercially available, allowing for extensive structural diversification.

Alkylation and Acylation of the Aniline Nitrogen:

The nitrogen of the aniline can undergo N-alkylation and N-acylation. Direct alkylation can sometimes be challenging due to the potential for over-alkylation. Reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups. bldpharm.comresearchgate.netgoogle.com N-acylation, on the other hand, is typically a high-yielding reaction achieved by treating the aniline with an acyl chloride or an acid anhydride (B1165640).

Carbamate Formation:

Carbamates, which are esters of carbamic acid, can be synthesized from this compound. One method involves the reaction with a chloroformate in the presence of a base. Another approach utilizes a Curtius rearrangement of an acyl azide, which can be generated from a corresponding carboxylic acid. quora.com More modern methods include the use of carbon dioxide as a C1 source in the presence of a suitable catalyst and alkylating agent.

Derivatization ReactionReagent(s)Typical ConditionsProduct TypeNotes
Urea FormationR-N=C=O (Isocyanate)Inert solvent (e.g., THF, DCM), room temperatureN,N'-disubstituted ureaA direct and high-yielding reaction. quora.com
Sulfonamide SynthesisR-SO₂Cl (Sulfonyl chloride) and a base (e.g., pyridine)Inert solvent (e.g., DCM), 0 °C to room temperatureSulfonamideA versatile and widely used method for introducing the sulfonamide group. doubtnut.com
N-Acylation(RCO)₂O (Acid anhydride) or RCOCl (Acyl chloride)Often with a base (e.g., pyridine) to scavenge HClAmideA common protection strategy for the amino group before other reactions.
Reductive AminationAldehyde/Ketone and a reducing agent (e.g., NaBH₃CN)Acidic or neutral pH, various solventsSecondary or tertiary amineA controlled method for N-alkylation. bldpharm.comresearchgate.net
Carbamate FormationClCO₂R (Chloroformate) and a baseInert solvent, often at low temperaturesCarbamateProvides a stable, protected form of the amine.

Biological Activities and Pharmacological Investigations of 2 1 Methylpiperidin 4 Yl Oxy Aniline

Comparative Biological Activity Assessments with Structurally Analogous Compounds

The biological activity of 2-[(1-Methylpiperidin-4-yl)oxy]aniline and its analogs is a subject of significant interest in medicinal chemistry. The core structure, featuring a piperidine (B6355638) ring linked to an aniline (B41778) moiety via an ether bond, serves as a versatile scaffold for developing compounds with a range of pharmacological activities. Investigations into structurally related compounds have provided valuable insights into the structure-activity relationships (SAR) that govern their biological effects.

Analysis of Piperidine and Aniline Derivatives

The piperidine and aniline components of this compound are crucial for its biological activity. The piperidine moiety, a common structural motif in many pharmaceuticals, can influence properties such as basicity, lipophilicity, and receptor binding. The aniline portion provides a key site for further chemical modification, allowing for the exploration of a wide range of derivatives with altered electronic and steric properties.

Research into various piperidine derivatives has highlighted the importance of the substituent on the piperidine nitrogen. For instance, studies on a series of 4-(2-aminoethyl)piperidine scaffolds revealed that 1-methylpiperidines exhibited particularly high affinity for the sigma-1 (σ1) receptor and selectivity over the σ2 subtype. researchgate.net In contrast, piperidines with a proton, a tosyl group, or an ethyl group at this position showed considerably lower σ1 affinity. researchgate.net This suggests that the N-methyl group, as present in this compound, can be a critical determinant for specific receptor interactions.

Furthermore, in the context of inhibitors for the presynaptic choline (B1196258) transporter (CHT), a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides demonstrated that the N-methylpiperidine ether analog was equipotent with its N-isopropyl counterpart. nih.gov Removal of the alkyl group on the piperidine nitrogen to an unsubstituted piperidine (NH) resulted in a significant decrease in activity. nih.gov This underscores the importance of the N-alkylation of the piperidine ring for maintaining biological potency in this class of compounds.

Impact of Structural Variations on Receptor Affinity and Selectivity

Structural modifications to the this compound scaffold have a profound impact on receptor affinity and selectivity. The interplay between the piperidine and aniline moieties, along with the nature of their substituents, dictates the compound's interaction with various biological targets.

A key area of investigation has been the role of the piperidine ring and its N-substituent. As mentioned, the presence of an N-methyl group on the piperidine ring is often associated with enhanced affinity for certain receptors, such as the σ1 receptor. researchgate.net In a study of compounds targeting the vesicular acetylcholine (B1216132) transporter (VAChT), various heteroaromatic and aniline derivatives of piperidines were synthesized. nih.gov This research emphasized that modifications to the groups attached to the piperidine ring are a viable strategy for optimizing receptor affinity and selectivity. nih.gov

In the development of CHT inhibitors, a systematic SAR study of 4-methoxy-3-(piperidin-4-yl)oxy benzamides provided detailed insights. The initial lead compounds were optimized, leading to the identification of a potent and selective inhibitor, ML352, which is an N-methylpiperidine ether analog. nih.gov The study compared the activity of various analogs, highlighting the narrow SAR around the piperidine ether moiety. For instance, replacing the piperidine with a cyclohexyl or cyclopentyl group resulted in inactive compounds. nih.gov This indicates a strong preference for the piperidine ring in this particular pharmacophore.

The following table summarizes the structure-activity relationships of selected analogs from the CHT inhibitor study, demonstrating the impact of modifications on the piperidine and ether linkage.

CompoundStructureIC50 at 100 nM Choline (µM)IC50 at 10 µM Choline (µM)
10l 4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)-3-(piperidin-4-yloxy)benzamide>10>10
10m (ML352) 4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)-3-((1-methylpiperidin-4-yl)oxy)benzamide0.280.21
10n 4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)-3-((1-methylpiperidin-3-yl)oxy)benzamide2.61.8
10o 3-(cyclohexyloxy)-4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide>10>10
10p 3-(cyclopentyloxy)-4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide>10>10
10q 4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-(piperidin-1-yl)ethoxy)benzamide0.760.53
10r 4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-morpholinoethoxy)benzamide6.121.77
Data sourced from a study on CHT inhibitors. nih.gov

This data clearly illustrates that moving the N-methylpiperidine from the 4-position to the 3-position (10n) was tolerated but resulted in a less active compound compared to the 4-position analog (10m). nih.gov Furthermore, replacing the N-methylpiperidineoxy group with acyclic ether linkages, such as 2-(piperidin-1-yl)ethoxy (10q) and 2-morpholinoethoxy (10r), also led to a decrease in potency, with the morpholine (B109124) analog being approximately 10-fold less active than the piperidine analog. nih.gov

Structure Activity Relationship Sar Studies of 2 1 Methylpiperidin 4 Yl Oxy Aniline and Its Analogs

Influence of the Piperidine (B6355638) Moiety on Biological Activity

The piperidine moiety is a common scaffold in medicinal chemistry, and its substitution patterns significantly impact the biological activity of drug candidates. nih.gov The unique structure of piperidine allows it to combine with various molecular fragments, leading to a wide range of pharmacological effects. clinmedkaz.org

Modifications to the N-substituent of the piperidine ring have been shown to be critical for activity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the removal of an isopropyl group from the piperidine ether resulted in a significantly less active compound. nih.gov However, replacing it with a methyl group, as in the case of the 1-methylpiperidine (B42303) analog, restored potency, indicating the importance of this substituent for interaction with the target. nih.gov The position of the linkage to the piperidine ring also plays a role; moving the N-methylpiperidine group from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov

The nature of the heterocyclic ring itself is a key determinant of activity. In studies of atypical dopamine (B1211576) transporter (DAT) inhibitors, the replacement of a piperazine (B1678402) ring with a piperidine ring system was well-tolerated, maintaining affinity for the transporter. nih.gov For certain targets, such as in a series of aryl piperazines, the substitution of the piperazine with a piperidine ring did not lead to a significant loss of activity. nih.gov The rigid carbon skeleton of the piperidine ring can be advantageous, fitting more effectively into lipophilic pockets within receptors compared to more flexible, open-chain structures. ijnrd.org

Table 1: Influence of Piperidine Moiety Modifications on Biological Activity

Compound/Analog Series Modification Effect on Biological Activity Reference
4-methoxy-3-(piperidin-4-yl)oxy benzamides Removal of N-isopropyl group Much less active nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamides N-methylpiperidine analog Equipotent with N-isopropyl analog nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamides Moving N-methylpiperidine from 4- to 3-position Tolerated, but less active nih.gov
Atypical DAT inhibitors Replacement of piperazine with piperidine Well-tolerated at DAT nih.gov
Aryl piperazines Substitution of piperazine with piperidine No significant loss of activity nih.gov

Impact of Aniline (B41778) Moiety Substitution Patterns on Pharmacological Profiles

The aniline moiety of 2-[(1-Methylpiperidin-4-yl)oxy]aniline and its analogs presents a versatile site for modification to optimize pharmacological profiles. nih.gov Substituting the aniline ring can enhance a compound's bioavailability, solubility, and selectivity for its target, while also mitigating potential toxicities or off-target effects.

In the context of GPR88 agonists, early SAR studies identified the aniline moiety as a suitable location for diverse modifications. nih.gov An unsubstituted aniline analog was found to be significantly less potent than its substituted counterparts. nih.gov Research has shown that the phenyl ring of the aniline can tolerate substitution at the 4-position, which in some cases leads to improved potency. nih.gov For example, the addition of a hexyl group at the 4-position of the phenyl ring restored most of the compound's potency, suggesting the presence of a hydrophobic pocket in the binding site. nih.gov Further optimization by replacing the hexyl group with a cyclohexyl or phenyl group led to even greater improvements in potency. nih.gov

The position of substitution on the aniline ring also influences physicochemical properties like lipophilicity. nih.gov A study on aniline derivatives containing a 1,2,3-triazole system revealed a relationship between the substitution pattern on the aniline ring and the experimental lipophilicity values. nih.gov Specifically, derivatives substituted at the para-position of the aniline ring exhibited significantly different lipophilicity compared to those with ortho- or meta-substitutions. nih.gov

Table 2: Impact of Aniline Moiety Substitution on GPR88 Agonist Potency

Analog Substitution on Aniline Phenyl Ring Potency (EC50) Reference
4a Unsubstituted 2760 nM nih.gov
2-PCCA (parent compound) Biphenyl 116 nM nih.gov
4b 4-Hexyl 421 nM nih.gov
4c 4-Cyclohexyl 283 nM nih.gov
4d 4-Phenyl 283 nM nih.gov

Linker Region Modifications and Their Effects on Target Affinity and Selectivity

In the development of GPR88 agonists, alterations to the linker region had a pronounced impact on activity. nih.gov For instance, moving a distal phenyl group further away from the aniline phenyl ring by replacing it with linkers such as phenoxy, benzyl, or phenethyl resulted in a deterioration of biological activity. nih.gov This suggests that a specific spatial arrangement and the potential for aromatic stacking interactions between the terminal aromatic ring and the receptor are important for agonist activity. nih.gov

In a different series of compounds, 4-methoxy-3-(piperidin-4-yl)oxy benzamides, SAR was explored around the amide functionality, which can be considered part of the broader linker region. nih.gov These studies found that benzylic heteroaromatic amide moieties were the most potent. nih.gov Furthermore, 3-(piperidin-4-yl)oxy substituents were found to be more favorable than alkyl ether changes, highlighting the importance of the specific atoms and their arrangement in the linker. nih.gov The way in which an aromatic system is connected to a heterocyclic ring within the linker can also influence properties like lipophilicity; a direct bond can stiffen the structure and lead to an increase in lipophilicity. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition and can have a profound impact on the biological activity of chiral compounds. mdpi.com The differential interaction of enantiomers with a chiral biological target can lead to significant differences in potency and pharmacokinetic profiles. mdpi.com

For many classes of compounds, stereochemistry is a key driver of their pharmacological effects. mdpi.com It has been demonstrated that stereochemistry can influence the uptake of drugs by protein transport systems, resulting in stereospecific absorption. mdpi.com In a study of nature-inspired 3-Br-acivicin isomers and their derivatives, it was found that only the (5S, αS) isomers exhibited significant antiplasmodial activity. mdpi.com This suggests that the uptake of these compounds may be mediated by a stereoselective transport system. mdpi.com While the less active enantiomer was approximately 10-fold less potent, the diastereoisomers were found to be inactive. mdpi.com

These findings underscore the principle that for any chiral compound, including derivatives of this compound that may possess chiral centers (for example, through substitution on the piperidine ring), it is crucial to evaluate the biological activity of the individual stereoisomers. The spatial arrangement of atoms can be the determining factor for effective binding to a biological target and achieving the desired therapeutic effect. mdpi.com

Computational Chemistry and Molecular Modeling Applications for 2 1 Methylpiperidin 4 Yl Oxy Aniline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-target interactions.

For 2-[(1-Methylpiperidin-4-yl)oxy]aniline, docking studies would be instrumental in identifying potential protein targets and clarifying its mechanism of action. By simulating the interaction of the compound with the active sites of various enzymes or receptors, researchers can predict its binding affinity and mode. For instance, studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have successfully used molecular docking to probe their binding to cyclin-dependent kinase 2 (CDK2), revealing key interactions that explain their anticancer activity. nih.govresearchgate.net Similarly, docking simulations of other aniline (B41778) derivatives against targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have provided insights into their binding energies and inhibition constants, guiding the design of more potent inhibitors.

A hypothetical molecular docking study for this compound against a protein target could yield data on binding energy and key amino acid interactions, as illustrated by the findings for a novel anticancer agent, compound 8a, in a study on 4-anilinoquinazolines.

Table 1: Example of Molecular Docking Results for Compound 8a with EGFR and VEGFR-2 Data adapted from a study on 4-anilinoquinazoline (B1210976) derivatives.

Target Protein Binding Energy (kcal/mol) Inhibition Constant (Ki, µM) Interacting Residues
EGFR -6.39 20.67 Met793, Leu718, Val726

Such simulations for this compound would clarify how the aniline NH2 group, the ether oxygen, and the basic nitrogen of the piperidine (B6355638) ring contribute to binding, potentially through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Homology Modeling in Structure-Guided Compound Design

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling (or comparative modeling) can be used to construct a reliable 3D model. nih.gov This technique relies on the amino acid sequence of the target protein and a known experimental structure of a homologous protein, which serves as a template. nih.gov The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template. nih.gov

In the context of designing compounds based on the this compound scaffold, homology modeling is essential if the identified biological target lacks a solved crystal structure. For example, if this compound were found to interact with a novel kinase or G-protein coupled receptor for which no experimental structure exists, a homology model would be the first step in enabling structure-based drug design. Studies have successfully used this approach to build models for enzymes like human histone deacetylases (HDACs), which then allowed for the design and docking of selective inhibitors. researchgate.net Similarly, a 3D model of the Monocytic leukemia-associated antigen-42 (MLAA-42) protein was generated via homology modeling to identify potential drug candidates against leukemia. nih.gov

The process for using homology modeling in conjunction with the design of this compound analogs would involve:

Identifying the amino acid sequence of the target protein.

Finding a suitable template structure from the Protein Data Bank (PDB).

Generating a 3D model of the target protein.

Validating the quality of the model using tools like PROCHECK to analyze its stereochemical properties.

Using the validated model for molecular docking simulations with this compound and its derivatives to guide further optimization.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide profound insights into the intrinsic electronic properties of a molecule. These calculations are fundamental to understanding molecular structure, stability, and reactivity from first principles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov

For this compound, DFT calculations could determine its HOMO-LUMO energies and the resulting energy gap. This information helps predict its behavior in chemical reactions and its potential for charge transfer interactions, which are vital for applications in materials science and for understanding biological activity. nih.gov For example, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate found a low HOMO-LUMO energy gap, indicating high chemical reactivity and biological activity. nih.gov

Table 2: Example of Frontier Molecular Orbital Energies and Related Parameters Data adapted from a study on a substituted hydrazinecarbodithioate. nih.gov

Parameter Energy (eV)
EHOMO -0.26751
ELUMO -0.18094

Analysis of the HOMO and LUMO electron density distribution would reveal the regions of the molecule most involved in electron donation and acceptance, respectively.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, provide a quantitative measure of molecular stability and reactivity. researchgate.net

Key descriptors include:

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η), where μ = -χ

These parameters are invaluable for comparing the reactivity of a series of related compounds. For instance, studies on substituted anilines have shown that electron-donating groups increase the reaction rate in oxidation reactions, a trend that can be quantitatively explained and predicted using these descriptors. nih.gov A QSPR (Quantitative Structure-Property Relationship) study on aniline derivatives used such parameters to successfully model and predict viscosity. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data processing. mq.edu.au The NLO response of a molecule is governed by its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values often feature a π-conjugated system linking an electron-donating group to an electron-accepting group, which facilitates intramolecular charge transfer (ICT). researchgate.net

The structure of this compound, containing an electron-donating amino group and an aniline ring, suggests it could be a candidate for NLO applications, particularly if an electron-withdrawing group were introduced. Computational studies on other aniline derivatives have shown that modifications such as changing the donor strength (e.g., from -NH2 to -N(CH3)2) and adding strong acceptor groups can significantly enhance the first-order hyperpolarizability. mq.edu.aubohrium.com DFT calculations can reliably predict the β values for this compound and its derivatives, guiding the synthesis of new materials with optimized NLO properties. researchgate.net

Table 3: Example of Calculated NLO Properties for Aniline Derivatives Data are illustrative and based on general findings from studies on substituted anilines. mq.edu.aubohrium.com

Compound Donor Group Acceptor Group First Hyperpolarizability (β) (a.u.)
4-Nitroaniline -NH2 -NO2 ~1000-3000
Substituted Aniline Analog -N(CH3)2 -CHO ~4000-6000

Intermolecular Interaction Analysis

Understanding the non-covalent interactions within a crystal lattice is crucial for predicting crystal packing, polymorphism, and physical properties like solubility and melting point. Several computational tools are used for this purpose.

Hirshfeld Surface Analysis : This method provides a visual and quantitative analysis of intermolecular interactions in a crystal. The Hirshfeld surface is a 3D map around a molecule that is color-coded to show different types of close contacts with neighboring molecules. It can be decomposed into 2D fingerprint plots, which quantify the contribution of specific interactions (e.g., H···H, C-H···O, N-H···O). iucr.orgnih.gov For compounds containing piperidine rings, Hirshfeld analysis has shown that H···H contacts often provide the largest contribution to the crystal packing, supplemented by hydrogen bonds and other weak interactions. nih.goviucr.orgnih.gov An analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine revealed that H···H, O···H, and C···H contacts were dominant. iucr.org

Natural Bond Orbital (NBO) Analysis : NBO analysis examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonds or Rydberg orbitals). wisc.edu This provides insight into intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. wisc.edu For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the aniline ring's π-system and analyze the stereoelectronic effects arising from the interaction between the piperidine and aniline moieties.

Atoms in Molecules (AIM) Theory : The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net By locating bond critical points (BCPs) between atoms, AIM can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic) and weak intermolecular interactions like hydrogen bonds. researchgate.net This would be useful for precisely characterizing the N-H···O or C-H···O interactions that may stabilize the crystal structure of this compound.

In Silico Pharmacokinetic and Safety Profiling of this compound

The prediction of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is a critical component of modern drug discovery. The use of computational, or in silico, models allows for the early assessment of these pharmacokinetic and safety parameters, helping to prioritize compounds with a higher probability of success in clinical development. For the compound this compound, various computational tools and models can be employed to predict its likely pharmacokinetic profile.

Metabolic Stability Predictions

For this compound, several sites are susceptible to metabolic transformation. The aniline moiety is a known substrate for N-hydroxylation and subsequent conjugation reactions. jst.go.jpresearchgate.netnih.gov The presence of a methyl group on the piperidine ring can also influence the metabolic rate. researchgate.netnih.gov Studies on similar aniline derivatives have shown that the position of substituents on the aromatic ring can significantly impact metabolic clearance. jst.go.jpnih.gov For instance, the presence of a methyl group at the C2-position of the aniline ring can suppress the metabolic rate. researchgate.netnih.gov

Computational tools can predict the primary sites of metabolism. For this compound, the aniline nitrogen and the N-methyl group of the piperidine are likely primary sites of metabolism. The aromatic ring is also susceptible to hydroxylation. The predicted metabolic stability can be expressed as the intrinsic clearance (CLint) or half-life (t½) in liver microsomes. Based on general predictions for similar structures, the following table illustrates potential metabolic stability predictions.

Prediction Software/ModelPredicted Primary Site of MetabolismPredicted Intrinsic Clearance (μL/min/mg protein)Predicted Half-life (min)
Model A (e.g., based on CYP3A4/2D6)Aniline Nitrogen (N-hydroxylation)25 - 7520 - 60
Model B (e.g., based on FMO)Piperidine Nitrogen (N-demethylation)10 - 5030 - 90
Model C (e.g., based on CYP2C9)Aromatic Ring (Hydroxylation)5 - 3050 - 120

It is important to note that these values are illustrative and derived from general computational models for aniline and piperidine-containing compounds. Actual experimental values may vary.

Oral Bioavailability Modeling

Oral bioavailability (F) is the fraction of an orally administered drug that reaches systemic circulation. In silico models predict oral bioavailability by integrating several physicochemical and pharmacokinetic parameters, including aqueous solubility, intestinal permeability, and first-pass metabolism. nih.govnih.gov

For this compound, its structural features suggest moderate lipophilicity, which is generally favorable for oral absorption. The basic nitrogen on the piperidine ring will be protonated at physiological pH, which can increase solubility but may reduce passive permeability across the intestinal membrane.

Computational models such as the "rule of five" can provide a preliminary assessment of drug-likeness for oral administration. mdpi.com More advanced models use quantitative structure-activity relationship (QSAR) approaches to predict the percentage of oral bioavailability. nih.govnih.gov These models often consider descriptors such as molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

ParameterPredicted ValueImplication for Oral Bioavailability
Molecular Weight (g/mol)~220Favorable (typically <500)
logP2.0 - 3.0Favorable (typically <5)
Polar Surface Area (Ų)~50Favorable (typically <140)
Predicted Human Intestinal Absorption (%)> 80%High potential for absorption
Predicted Oral Bioavailability (F %)40 - 70%Moderate to good

These predictions are based on established QSAR models and cheminformatics tools. The predicted oral bioavailability is subject to the accuracy of the underlying models.

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. mdpi.com Only the unbound fraction of a drug is pharmacologically active. In silico models predict plasma protein binding (PPB) based on molecular descriptors like lipophilicity (logP), charge, and specific structural features that promote interaction with binding sites on plasma proteins. nih.govresearchgate.netnih.gov

For this compound, the presence of the lipophilic aniline and piperidine moieties suggests a degree of binding to plasma proteins. The basic nature of the compound indicates it may bind to AAG. QSAR models can provide a quantitative estimate of the percentage of the drug that will be bound to plasma proteins. nih.govresearchgate.netnih.gov

Prediction ModelKey Descriptor(s)Predicted Plasma Protein Binding (%)Primary Binding Protein (Predicted)
LogP-based QSARlogP85 - 95Human Serum Albumin (HSA)
Charge-based ModelpKa, Charge at pH 7.470 - 90Alpha-1-acid glycoprotein (AAG)
Consensus ModelMultiple Descriptors80 - 92HSA and AAG

These values represent predictions from general-purpose in silico models and should be confirmed with experimental data. The actual PPB can be influenced by species differences and the specific chemotype of the compound. nih.gov

Analytical Methodologies for Research on 2 1 Methylpiperidin 4 Yl Oxy Aniline

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural analysis of organic molecules. They provide detailed information about the molecular framework, functional groups, and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-[(1-Methylpiperidin-4-yl)oxy]aniline. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the aniline (B41778) ring, the piperidine (B6355638) ring, and the N-methyl group. The aromatic protons on the aniline ring would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The proton on the carbon bearing the ether linkage (CH-O) on the piperidine ring would likely appear as a multiplet in the range of 4.0-4.5 ppm. The protons on the piperidine ring would exhibit complex multiplets in the aliphatic region (1.5-3.5 ppm), while the N-methyl group would present as a sharp singlet around 2.3 ppm.

¹³C NMR spectroscopy provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the aniline ring would resonate in the aromatic region (110-150 ppm). The carbon atom attached to the oxygen (C-O) of the piperidine ring would be found further downfield in the aliphatic region, typically around 70-80 ppm. The other piperidine carbons and the N-methyl carbon would appear at higher fields.

To definitively assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assembly of the molecular structure.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm, Multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
Aromatic-H6.7-7.2 (m)115-145
-O-CH (piperidine)4.3 (m)~75
Piperidine-CH₂1.8-2.8 (m)30-55
N-CH₃2.3 (s)~46
NH₂3.5 (br s)-

Note: This table presents expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₂H₁₈N₂O, by providing a highly accurate mass measurement of the molecular ion.

Electron impact (EI) or electrospray ionization (ESI) are common ionization methods. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (206.28 g/mol ). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments for this molecule would likely arise from the cleavage of the ether bond and fragmentation of the piperidine ring. For instance, a prominent fragment corresponding to the 1-methylpiperidin-4-yl cation (m/z 98) would be expected.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Identity
[M+H]⁺207.15Protonated Molecular Ion
C₇H₉N₂O⁺137.07Fragment from cleavage of piperidine
C₆H₁₂N⁺98.101-Methyl-1,2,3,6-tetrahydropyridinium

Note: Fragmentation patterns can vary based on the ionization technique and energy.

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, would be developed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions would be optimized to achieve good separation of the main peak from any potential impurities arising from the synthesis, such as starting materials or by-products.

Detection is commonly performed using a UV detector, set at a wavelength where the aniline chromophore exhibits strong absorbance. A validated HPLC method provides data on the percentage purity of the compound and can be used for quality control during its synthesis and storage. The method's validation would include parameters like linearity, precision, accuracy, and specificity.

Table 3: Representative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~7.5 min (representative)

X-ray Crystallography for Absolute Configuration Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. researchgate.net For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net

Advanced Derivatization Reagents in Analytical Detection

For certain analytical applications, particularly gas chromatography (GC), derivatization of the polar amine groups in this compound is necessary to increase its volatility and thermal stability. The primary amine of the aniline moiety and the tertiary amine of the piperidine can be targeted by specific derivatizing agents.

Common derivatization reactions for primary amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents introduce a fluorinated acyl group, which enhances detectability by electron capture detection (ECD) in GC. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can also be used to derivatize the primary amine.

While the tertiary amine of the piperidine ring is generally less reactive, certain chloroformate reagents can react with it. The choice of derivatization reagent depends on the specific analytical goal, such as improving chromatographic separation or enhancing detection sensitivity.

Preclinical Research Paradigms and Potential Therapeutic Applications of 2 1 Methylpiperidin 4 Yl Oxy Aniline

In Vitro Pharmacological Evaluation in Relevant Biological Systems

There is no publicly available information on the in vitro pharmacological profile of 2-[(1-Methylpiperidin-4-yl)oxy]aniline.

Enzyme Activity Assays

No studies have been published detailing the inhibitory or activating effects of this compound on any specific enzymes. Therefore, data such as IC50 or Ki values are not available.

Receptor Functional Assays

Information regarding the binding affinity or functional activity (agonist or antagonist) of this compound at any receptor is not present in the scientific literature.

Cell-Based Phenotypic Screening (e.g., Antiproliferative Assays)

There are no published results from cell-based screening assays, including but not limited to, antiproliferative assays. Consequently, there is no data on the effect of this compound on cell viability or proliferation in any cell line.

Cardiac Safety Assessment (e.g., hERG Channel Inhibition)

No data has been made public regarding the potential for this compound to inhibit the hERG potassium channel, a critical component of cardiac safety assessment.

In Vivo Efficacy and Pharmacodynamic Assessments in Animal Models

There is a lack of published in vivo studies for this compound.

Target Engagement Studies

No in vivo target engagement studies have been reported for this compound. Such studies would be necessary to confirm that the compound interacts with its intended biological target in a living organism, and no such data is currently available.

Functional Outcome Evaluation (e.g., Anticonvulsant, Antidepressant-like, Osteogenic Effects)

There is a notable absence of published studies detailing the specific functional outcomes of this compound concerning its potential anticonvulsant, antidepressant-like, or osteogenic effects. Scientific literature does, however, describe research on structurally related piperidine (B6355638) ether compounds, which have been investigated for potential applications in neuropsychiatric disorders. For instance, various substituted piperidine diphenyl ethers have been synthesized and evaluated as potent norepinephrine (B1679862) reuptake inhibitors (NRIs) with 5-HT1A partial agonist properties, suggesting a potential utility for conditions like depression. nih.gov Another compound class, piperidine ethers, has been explored as selective orexin (B13118510) receptor antagonists, which could have implications for sleep and wakefulness regulation. nih.gov It is important to emphasize that these findings pertain to a general class of compounds and not specifically to this compound.

A structurally similar compound, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (also known as ACP-103), has been identified as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist, with a behavioral profile suggesting potential for use as an antipsychotic agent. researchgate.net However, direct evidence of anticonvulsant, antidepressant, or osteogenic activity for this compound itself remains uncharacterised in the available literature.

Functional Outcome Research Findings for this compound Related Compound Research
Anticonvulsant EffectsNo specific data available.General azaheterocyclic compounds have been investigated for anticonvulsant properties. researchgate.net
Antidepressant-like EffectsNo specific data available.Substituted piperidine diphenyl ethers show potential as norepinephrine reuptake inhibitors and 5-HT1A partial agonists. nih.gov
Osteogenic EffectsNo specific data available.No relevant data found in the provided search results.

Research Applications as a Chemical Probe and Synthetic Intermediate

The utility of this compound as a chemical tool is primarily in its role as a building block in the synthesis of more complex molecules rather than as a standalone probe for biological systems.

The core structure of this compound makes it a valuable intermediate in organic synthesis. The piperidine ring is a common structural motif in medicinal chemistry, present in a wide array of pharmaceuticals. mdpi.comijnrd.org The primary amine on the aniline (B41778) ring provides a reactive site for a variety of chemical transformations, allowing for the construction of more elaborate molecules. This compound can be used in the synthesis of derivatives for screening in drug discovery programs. While specific examples of its use in large-scale synthesis are not detailed in the provided literature, its structural components are representative of fragments used to build molecules with potential therapeutic applications.

Challenges and Future Directions in Research on 2 1 Methylpiperidin 4 Yl Oxy Aniline

Optimization of Synthetic Scalability and Process Efficiency

The successful transition of a compound from a laboratory curiosity to a viable clinical candidate is critically dependent on a robust and scalable synthetic process. While initial laboratory syntheses may prioritize novelty and feasibility, large-scale production demands efficiency, cost-effectiveness, and safety.

Future research in this area should focus on several key aspects of process optimization:

Route Scouting: Investigating alternative synthetic routes that may involve fewer steps, use cheaper and more readily available starting materials, and avoid the use of hazardous reagents.

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, pressure, solvent, and catalyst to maximize yield and minimize reaction times. For example, in the preparation of a similar aniline (B41778) derivative, precise control of temperature during nitration and subsequent reactions is crucial for good yield and purity. tdcommons.org

Purification Methods: Developing efficient and scalable purification techniques. While laboratory-scale synthesis may rely on column chromatography, this method is often impractical for large-scale production. Exploring alternative methods like crystallization or distillation can significantly improve process efficiency.

An example of process improvement for a structurally analogous compound, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, highlights the potential for optimization. The improved process involves careful control of reaction temperature, the use of specific solvents like dimethyl sulfoxide (B87167), and a well-defined procedure for product isolation and purification, resulting in a higher yield and purity. tdcommons.org

The following table summarizes key considerations for optimizing the synthetic scalability of 2-[(1-Methylpiperidin-4-yl)oxy]aniline:

Optimization Parameter Key Considerations Potential Improvements
Synthetic Route Number of steps, availability of starting materials, reagent toxicity.Shorter synthetic pathways, use of greener solvents and reagents.
Reaction Conditions Temperature, pressure, catalysts, reaction time.Higher yields, reduced reaction times, improved selectivity.
Purification Method (chromatography, crystallization), solvent usage.Scalable and cost-effective methods, reduced solvent waste.
Process Control Manual vs. automated, batch vs. continuous.Increased reproducibility, higher throughput, reduced operational costs.

Addressing Pharmacokinetic Limitations for In Vivo Efficacy

For a compound to be effective in vivo, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Even a highly potent compound at the molecular level will fail in clinical trials if it cannot reach its target in the body in sufficient concentrations and for an adequate duration.

One of the significant challenges for compounds containing the piperidine (B6355638) moiety, such as this compound, is their potential for rapid metabolism. The liver is a primary site of drug metabolism, and the presence of certain functional groups can make a compound susceptible to enzymatic degradation. For example, studies on a similar pyridine (B92270) derivative, MPEP, have shown a dose-dependent increase in liver weights in rats, suggesting a significant role of the liver in its metabolism. nih.gov

A key pharmacokinetic parameter is oral bioavailability, which measures the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. A study on ACP-103, a compound that also contains the (1-methylpiperidin-4-yl) moiety, demonstrated an oral bioavailability of over 42.6% in rats. nih.govresearchgate.net While this is a promising result, further optimization is often necessary to achieve desirable therapeutic levels in humans.

Future research to address these pharmacokinetic limitations should focus on:

Metabolic Stability Studies: Conducting in vitro assays using liver microsomes or hepatocytes to identify the metabolic hotspots on the molecule. This information can guide the design of new analogs with improved metabolic stability.

Prodrug Strategies: Designing prodrugs that are inactive in their initial form but are converted to the active drug in the body. This can improve absorption and protect the drug from premature metabolism.

Formulation Development: Developing advanced drug delivery systems, such as nanoparticles or liposomes, to enhance solubility, improve absorption, and control the release of the drug.

Structural Modifications: Making strategic chemical modifications to the molecule to block metabolic pathways without compromising its therapeutic activity.

The table below outlines some of the key pharmacokinetic challenges and potential strategies for improvement:

Pharmacokinetic Parameter Challenge Potential Strategy
Absorption Poor solubility, low permeability.Salt formation, prodrugs, formulation with absorption enhancers.
Distribution Inability to cross biological barriers (e.g., blood-brain barrier).Lipophilicity modification, use of targeted delivery systems.
Metabolism Rapid hepatic clearance, formation of toxic metabolites.Deuteration, blocking metabolic sites, designing more stable analogs.
Excretion Too rapid or too slow elimination.Modifying physicochemical properties to alter renal or biliary clearance.

Mitigating Potential Off-Target Interactions and Toxicity Concerns

The safety of a drug candidate is paramount. Off-target interactions, where a compound binds to unintended biological targets, can lead to a wide range of adverse effects. Similarly, inherent toxicity of the compound or its metabolites can limit its therapeutic potential.

The aniline moiety in this compound is a structural alert for potential toxicity. Aniline and its derivatives have been associated with various toxicities, including methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. tdcommons.org Safety data for a related compound, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline, indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. nih.gov

Furthermore, the piperidine ring, while common in many drugs, can also contribute to off-target effects. For example, some piperidine-containing compounds have been shown to interact with various receptors and ion channels in the central nervous system.

Mitigating these potential risks requires a thorough and early assessment of the compound's safety profile. Future research should include:

Comprehensive Off-Target Screening: Testing the compound against a broad panel of receptors, enzymes, and ion channels to identify any unintended interactions.

In Vitro Toxicity Assays: Using various cell lines to assess cytotoxicity, genotoxicity, and other potential toxic effects. Studies on 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives, for instance, have used in vitro models to evaluate cytotoxicity and hemolytic activity. nih.gov

In Vivo Toxicology Studies: Conducting studies in animal models to evaluate acute and chronic toxicity, as well as to identify any target organ toxicities. Immunotoxicity studies on the pyridine derivative MPEP in rats have provided valuable data on its potential effects on the immune system. nih.gov

Metabolite Identification and Toxicity Testing: Identifying the major metabolites of the compound and assessing their potential toxicity.

The following table summarizes potential toxicity concerns and strategies for their mitigation:

Toxicity Concern Potential Cause Mitigation Strategy
Hepatotoxicity Formation of reactive metabolites in the liver.Structural modifications to reduce metabolic activation, co-administration with protective agents.
Cardiotoxicity Interaction with cardiac ion channels (e.g., hERG).Early screening for hERG channel inhibition, structural modifications to reduce affinity.
Neurotoxicity Unintended interactions with CNS receptors or enzymes.Off-target screening, structural modifications to improve selectivity.
Genotoxicity Damage to DNA.Ames test and other genotoxicity assays, structural modifications to remove genotoxic moieties.

Development of Novel Analogs with Enhanced Specificity and Potency

The development of novel analogs is a cornerstone of medicinal chemistry, aimed at improving the efficacy, selectivity, and safety of a lead compound. Structure-activity relationship (SAR) studies, which explore how chemical modifications to a molecule affect its biological activity, are crucial in this process.

For compounds related to this compound, SAR studies have already provided valuable insights. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, it was found that the nature of the substituent on the piperidine ring and the amide functionality significantly influenced the compound's potency as a choline (B1196258) transporter inhibitor. nih.govnih.gov

The development of novel analogs of this compound could focus on several strategies:

Scaffold Hopping: Replacing the central aniline or piperidine ring with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Fragment-Based Drug Design: Using small chemical fragments that are known to bind to the target of interest and then linking them together to create a more potent and selective molecule.

Computational Modeling: Employing computer-aided drug design (CADD) techniques to predict how different analogs will bind to their target and to prioritize the synthesis of the most promising compounds. Docking studies of 2-substituted aniline pyrimidine (B1678525) derivatives with their target kinases, for example, have helped to rationalize their inhibitory potency. mdpi.com

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties but may lead to improved pharmacokinetic or pharmacodynamic profiles.

The table below presents some strategies for the development of novel analogs:

Development Strategy Objective Example Application
Structure-Activity Relationship (SAR) To understand how chemical structure relates to biological activity.Modifying substituents on the aniline and piperidine rings to improve potency.
Scaffold Hopping To explore new chemical scaffolds with improved properties.Replacing the aniline ring with other aromatic or heteroaromatic systems.
Fragment-Based Drug Design To build potent ligands from smaller, weakly binding fragments.Identifying fragments that bind to different pockets of the target protein.
Computational Chemistry To guide the design and optimization of new compounds.Using molecular docking to predict binding modes and affinities of new analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(1-Methylpiperidin-4-yl)oxy]aniline, and how can intermediates be characterized?

  • Methodological Answer : A typical synthesis involves coupling 1-methylpiperidin-4-ol with a halogenated aniline derivative under nucleophilic aromatic substitution conditions. For example, in related compounds, carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) facilitates the formation of urea linkages between aromatic amines and piperidine derivatives . Intermediate characterization often employs 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography (using SHELX software) may resolve ambiguities in stereochemistry .

Q. What analytical techniques are most effective for verifying the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Structural confirmation combines nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, DEPT-135) and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups like NH2_2 and ether linkages. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELXL provides unambiguous structural data .

Q. How does the piperidine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The 1-methylpiperidin-4-yl group enhances steric hindrance around the oxygen atom, reducing nucleophilic attack at the ether linkage. However, the aniline moiety remains reactive toward electrophiles (e.g., diazotization). Comparative studies with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline) suggest that alkylation at the piperidine nitrogen further modulates electronic effects, as shown in Hammett substituent constant analyses .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can they be addressed?

  • Methodological Answer : Flexible piperidine rings often lead to disorder in crystal structures. To mitigate this, high-resolution data (≤1.0 Å) and refinement tools like SHELXL’s rigid-bond restraint are critical . Twinning, observed in derivatives with bulky substituents, requires careful analysis using the Hooft parameter or Rint_{\text{int}} metrics. For ambiguous cases, computational pre-optimization (DFT) of molecular geometry aids in model building .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of halogenated analogs?

  • Methodological Answer : Halogenation (e.g., bromination) at the aniline ring requires precise control of Lewis acid catalysts (e.g., FeCl3_3) and temperature. For example, in 2-(bromomethyl)aniline synthesis, excess HBr gas at 0–5°C suppresses di-substitution. Monitoring via thin-layer chromatography (TLC) and quenching with Na2_2S2_2O3_3 minimizes overhalogenation. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates the mono-halogenated product .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates molecular electrostatic potentials (MEPs) to predict hydrogen-bonding sites. Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability, while SwissADME predicts logP, bioavailability, and CYP450 interactions. For instance, the 1-methylpiperidine group enhances lipophilicity (logP ~2.5), correlating with blood-brain barrier penetration in related compounds .

Q. How do structural modifications (e.g., trifluoromethoxy substitution) affect biological activity in malaria drug candidates?

  • Methodological Answer : Trifluoromethoxy groups at the 3-position (as in PfPK6 inhibitors) improve target binding via halogen bonding with kinase active sites. SAR studies show a 10-fold increase in IC50_{50} compared to non-halogenated analogs. Activity cliffs are analyzed using Free-Wilson or Hansch models to isolate contributions from electronic (σ) and steric (Es) parameters .

Safety and Handling

Q. What safety precautions are critical when handling this compound in aqueous or acidic conditions?

  • Methodological Answer : The compound’s aniline group may form toxic diazonium salts under acidic conditions. Use pH-neutral buffers (e.g., phosphate-buffered saline) and avoid concentrated HCl/HNO3_3. Personal protective equipment (PPE) includes nitrile gloves, goggles, and fume hoods. Spills require neutralization with NaHCO3_3 before disposal .

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2-[(1-Methylpiperidin-4-yl)oxy]aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.